molecular formula C27H29N5O3 B1461197 (R)-Zanubrutinib CAS No. 1691249-44-1

(R)-Zanubrutinib

Cat. No. B1461197
CAS RN: 1691249-44-1
M. Wt: 471.5 g/mol
InChI Key: RNOAOAWBMHREKO-JOCHJYFZSA-N
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Description

(R)-Zanubrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of B cells, making it an attractive target for the treatment of B-cell malignancies.

Scientific Research Applications

Zanubrutinib in Hematologic Malignancies

Zanubrutinib, a selective Bruton tyrosine kinase inhibitor, has been extensively studied in various hematologic malignancies. A phase 1/2 study revealed its effectiveness in patients with relapsed or refractory mantle cell lymphoma, demonstrating a significant overall response rate and a manageable safety profile (Tam et al., 2021). Similarly, its combination with obinutuzumab showed promising results in treating chronic lymphocytic leukemia and follicular lymphoma (Tam et al., 2020).

Efficacy and Safety in Clinical Trials

Several clinical trials have demonstrated the safety and activity of zanubrutinib in mantle cell lymphoma patients, highlighting its high response rate and tolerability (Song et al., 2018). Exposure-response relationships were explored to understand its efficacy in patients with B-cell malignancies, providing insights into optimal dosing and safety profiles (Ou et al., 2019).

Zanubrutinib in B-Cell Malignancies

In B-cell malignancies, zanubrutinib showed high potency and selectivity, with encouraging activity in chronic lymphocytic leukemia/small lymphocytic lymphoma patients, accompanied by a low incidence of major toxicities (Tam et al., 2019). Its long-term treatment in Waldenström macroglobulinemia patients resulted in deep and durable responses, with an acceptable safety profile (Trotman et al., 2020).

Impact on Immune Cells and Pharmacokinetics

Studies have also explored the impact of zanubrutinib on immune cells in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma, observing improvements in T cell exhaustion and inhibiting suppressor cells (Zou et al., 2019). Pharmacokinetic analyses provided insights into the behavior of zanubrutinib in the body and its interaction with other drugs, confirming its primary metabolism through cytochrome P450 3A in humans (Mu et al., 2019).

Applications in Central Nervous System Lymphoma

An interesting application of zanubrutinib is its use in central nervous system lymphoma. A study indicated its efficacy in diffuse large B-cell lymphoma, particularly in cases involving the central nervous system, showcasing its ability to penetrate the blood-brain barrier (Zhang et al., 2021).

properties

IUPAC Name

(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Zanubrutinib

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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